molecular formula C25H40N2+2 B14448187 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl- CAS No. 79039-57-9

4,4'-Bipyridinium, 1-methyl-1'-tetradecyl-

Cat. No.: B14448187
CAS No.: 79039-57-9
M. Wt: 368.6 g/mol
InChI Key: SNUDAELCXNZQPV-UHFFFAOYSA-N
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Description

4,4’-Bipyridinium, 1-methyl-1’-tetradecyl- is a chemical compound known for its amphiphilic properties. It is commonly used in photochemical redox reactions due to its ability to act as an electron relay. The compound is often found in its dichloride form, with the molecular formula C25H40Cl2N2 and a molecular weight of 439.50 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bipyridinium, 1-methyl-1’-tetradecyl- typically involves the reaction of 4,4’-bipyridine with a methylating agent and a tetradecylating agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the process may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bipyridinium, 1-methyl-1’-tetradecyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield radical cations, while reduction can produce neutral species .

Scientific Research Applications

4,4’-Bipyridinium, 1-methyl-1’-tetradecyl- has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in redox reactions. It acts as an electron relay, transferring electrons between different species. This property is crucial in photochemical processes where light energy is converted into chemical energy. The molecular targets and pathways involved include various electron acceptors and donors in the reaction medium .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1’-tetradecyl-4,4’-bipyridinium diiodide: Similar in structure but with different counterions.

    4,4’-Bipyridinium, 1-methyl-1’-dodecyl-: Similar but with a shorter alkyl chain.

Uniqueness

4,4’-Bipyridinium, 1-methyl-1’-tetradecyl- is unique due to its specific amphiphilic properties and its ability to act as an efficient electron relay in photochemical redox reactions. Its longer alkyl chain compared to similar compounds provides distinct advantages in terms of solubility and interaction with various substrates .

Properties

CAS No.

79039-57-9

Molecular Formula

C25H40N2+2

Molecular Weight

368.6 g/mol

IUPAC Name

1-methyl-4-(1-tetradecylpyridin-1-ium-4-yl)pyridin-1-ium

InChI

InChI=1S/C25H40N2/c1-3-4-5-6-7-8-9-10-11-12-13-14-19-27-22-17-25(18-23-27)24-15-20-26(2)21-16-24/h15-18,20-23H,3-14,19H2,1-2H3/q+2

InChI Key

SNUDAELCXNZQPV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C

Origin of Product

United States

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